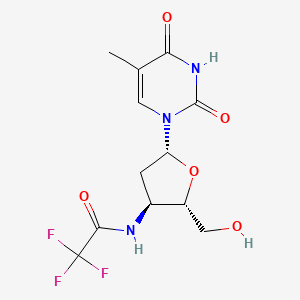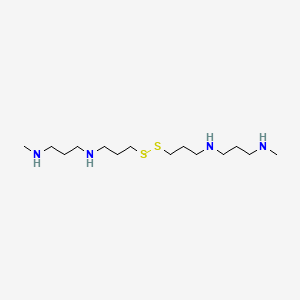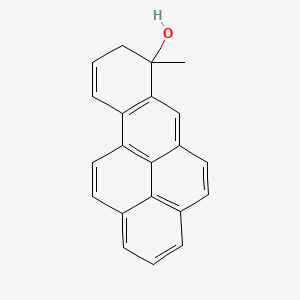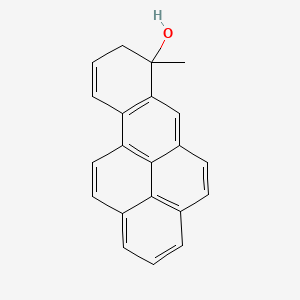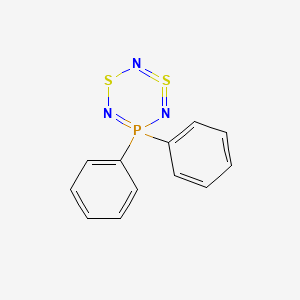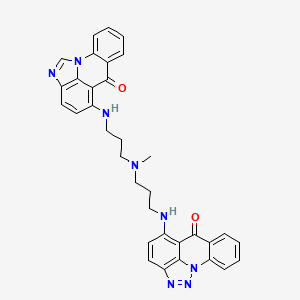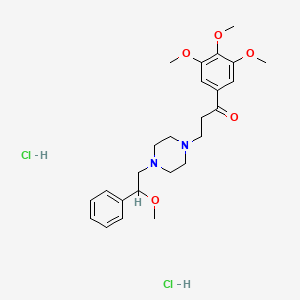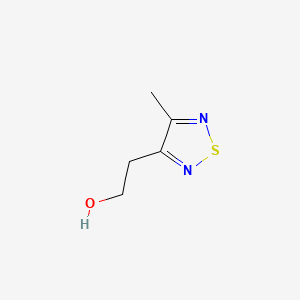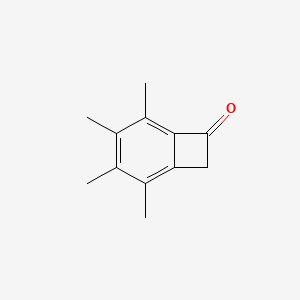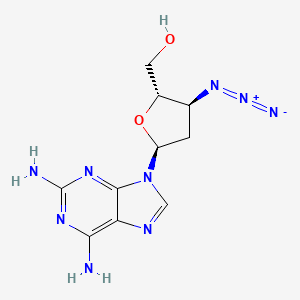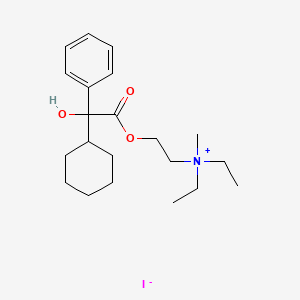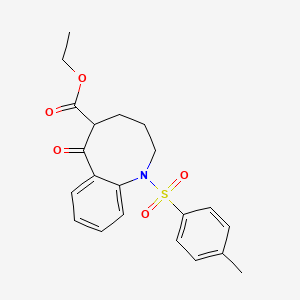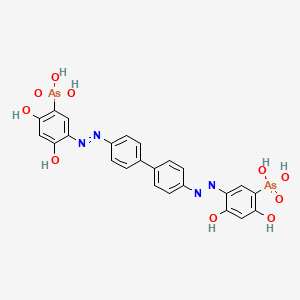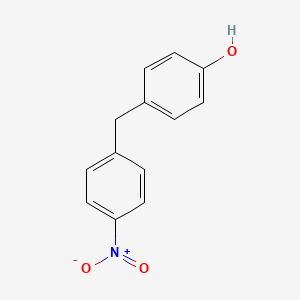
4-(4-Nitrobenzyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrobenzyl)phenol is an organic compound characterized by the presence of a nitro group attached to a benzyl group, which is further connected to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzyl)phenol typically involves a multi-step process. One common method includes the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, followed by its reaction with phenol under basic conditions to yield the desired product. The reaction conditions often involve the use of strong bases such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(4-Nitrobenzyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Reduction: The phenol group can be oxidized to quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Aminobenzyl)phenol.
Reduction: Formation of quinones.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
4-(4-Nitrobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Nitrobenzyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the benzyl group.
4-(4-Aminobenzyl)phenol: The reduced form of 4-(4-Nitrobenzyl)phenol.
4-Hydroxybenzyl alcohol: Lacks the nitro group but has a similar benzyl-phenol structure.
Uniqueness
This compound is unique due to the presence of both a nitro group and a phenol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
21969-07-3 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
4-[(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11NO3/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8,15H,9H2 |
InChI 键 |
LFZQCJLFQTXGKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


